Ag(9A) Complex Surpasses Ampicillin and All Structural Analogs in Anti-Staphylococcal Activity
The Ag(I) complex of the target compound (Ag(9A)) exhibited a zone of inhibition (zoi) of 26.6 ± 0.6 mm against *S. aureus*, exceeding the standard antibiotic ampicillin (zoi = 22 ± 0.2 mm) by 4.4 mm. This performance is superior to both the 4-nitrophenyl analog Ag(4A) (19.6 ± 0.5 mm) and the 4-methylphenyl analog Ag(6A) (21.6 ± 0.6 mm), representing improvements of 35.7% and 23.1%, respectively [1]. The assay employed the agar well diffusion method with 15 mg/mL complex concentration, 100 µL sample volume, and DMSO as solvent control [1].
| Evidence Dimension | Zone of inhibition against Gram-positive S. aureus (mm, mean ± SD) |
|---|---|
| Target Compound Data | Ag(9A): 26.6 ± 0.6 mm |
| Comparator Or Baseline | Ag(4A): 19.6 ± 0.5 mm; Ag(6A): 21.6 ± 0.6 mm; Ampicillin: 22 ± 0.2 mm; Gentamicin: 27 ± 0.5 mm |
| Quantified Difference | Ag(9A) exceeds Ag(4A) by +35.7%, Ag(6A) by +23.1%, and ampicillin by +20.9% |
| Conditions | Agar well diffusion assay; 15 mg/mL test concentration; 100 µL sample; DMSO control (0.0 mm); well diameter 6 mm; triplicate measurement |
Why This Matters
This is the only analog in the series whose Ag complex outperforms a clinically used standard antibiotic against *S. aureus*, making it the preferred ligand candidate for anti-staphylococcal material development.
- [1] Al-Sulami, A. I.; et al. Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications. ACS Omega 2023, 8 (26), 23633–23642. Table 2. DOI: 10.1021/acsomega.3c01646. View Source
